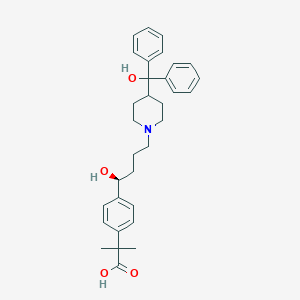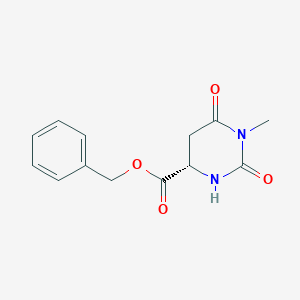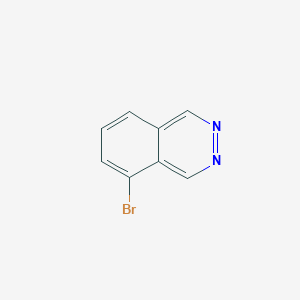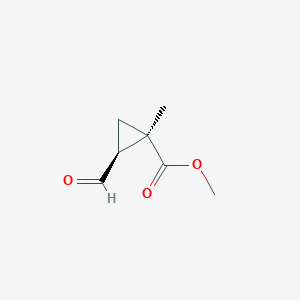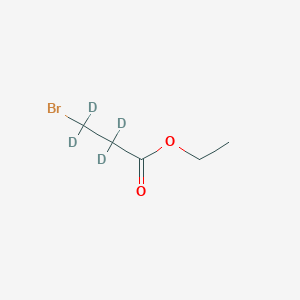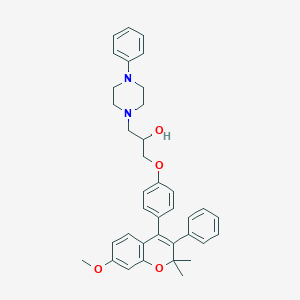
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, involves processes that aim for potent, selective, and active in vivo effects, with rapid systemic metabolism to minimize unwanted side effects (J. Li et al., 2008). Another synthesis pathway includes using 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries, highlighting its utility in enhancing cyclic stability and capacity retention (Wenna Huang et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzonitrile, closely related to the compound of interest, shows molecules linked through hydrogen bonds into sheets forming a dense two-dimensional network. The aromatic ring's slight deformation is attributed to the para-related electronegative groups (S. Boitsov et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of trifluoromethyl-4-vinyl-benzene, a molecule with a similar structure, in [3+2] cycloaddition reactions has been explored, showing that the CF3 group reduces activation energy, thus increasing the reaction yield. This suggests a potential reactivity pathway for similar compounds (M. El Idrissi et al., 2020).
Physical Properties Analysis
Studies have detailed the liquid-crystalline behavior of molecules with structures akin to 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile, revealing phases and smectic properties characterized by X-ray diffraction. This suggests the compound's potential in forming structured, phase-dependent materials (Meili Duan et al., 1999).
Chemical Properties Analysis
The compound and its derivatives have been explored for their potential in various chemical applications, including as potent antihyperglycemic agents in mice models. This demonstrates the chemical versatility and the potential pharmaceutical applications of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile and related compounds (K. Kees et al., 1996).
Applications De Recherche Scientifique
-
Intramolecular Oxidative Cyclization
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds .
- Methods of Application : The method involves intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates by I2/KI .
- Results or Outcomes : The method yields excellent results without any purification .
-
Environmental Hazards Evaluation
- Scientific Field : Environmental Science
- Application Summary : Compounds similar to “4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile” are evaluated for their environmental hazards .
- Methods of Application : The method involves a series of tests and analyses to determine the environmental impact of the compound .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
-
Synthesis of Trifluoromethylpyridines
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Trifluoromethylpyridines, which may be structurally similar to “4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile”, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
-
Selective Androgen Receptor Modulator (SARM)
- Scientific Field : Pharmacology
- Application Summary : LGD-4033, also known as Ligandrol, is a SARM that is structurally similar to “4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile”. It is under development for the treatment of muscle atrophy in people with hip fracture .
- Methods of Application : The drug is taken by mouth .
- Results or Outcomes : LGD-4033 has been reported to dose-dependently improve lean body mass and muscle strength in preliminary clinical trials .
-
Chemical Manufacturing
- Scientific Field : Industrial Chemistry
- Application Summary : “4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile” can be used in the manufacturing of other chemicals .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
-
Selective Androgen Receptor Modulator (SARM)
- Scientific Field : Pharmacology
- Application Summary : LGD-4033, also known by the developmental code name VK5211 and by the black-market name Ligandrol, is a SARM that is structurally similar to “4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile”. It is under development for the treatment of muscle atrophy in people with hip fracture .
- Methods of Application : The drug is taken by mouth .
- Results or Outcomes : LGD-4033 has been reported to dose-dependently improve lean body mass and muscle strength in preliminary clinical trials .
-
Chemical Manufacturing
- Scientific Field : Industrial Chemistry
- Application Summary : “4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile” can be used in the manufacturing of other chemicals .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Propriétés
IUPAC Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOIQOPXFPGFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471322 | |
| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile | |
CAS RN |
107018-37-1 | |
| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

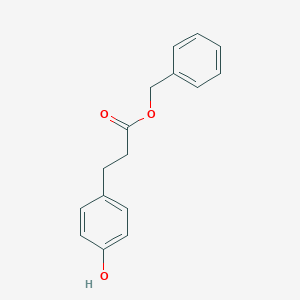
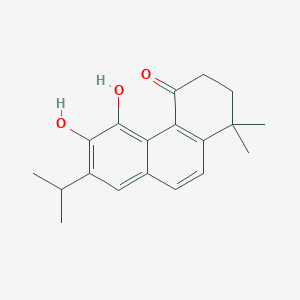
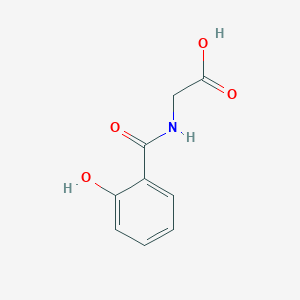
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
